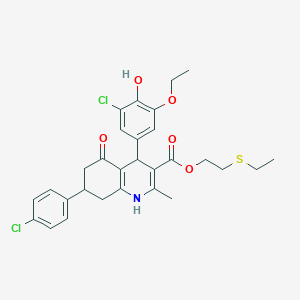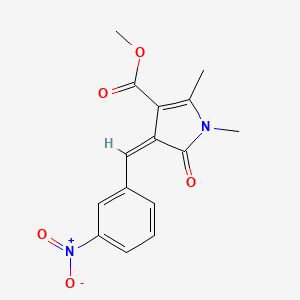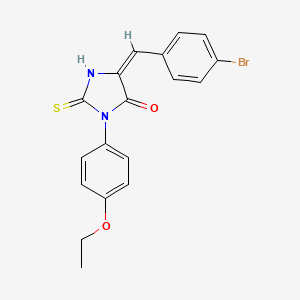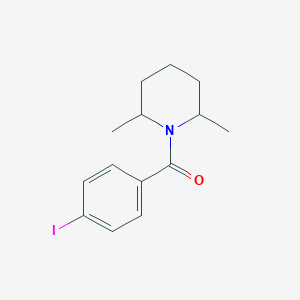
N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Methyl-ManNAc, and it is a derivative of N-acetylmannosamine (ManNAc). Methyl-ManNAc is a white crystalline solid that is soluble in water and has a molecular weight of 309.28 g/mol.
作用機序
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine works by inhibiting the activity of enzymes involved in the synthesis of sialic acid. This inhibition leads to a decrease in the production of sialic acid, which in turn affects glycosylation. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has been shown to have various biochemical and physiological effects. One of the primary effects of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is the inhibition of sialylation, which affects glycosylation. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to affect the immune system by modulating the expression of cytokines and chemokines. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to affect the metabolism of lipids and carbohydrates.
実験室実験の利点と制限
One of the primary advantages of using Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments is its ability to inhibit sialylation, which affects glycosylation. This inhibition allows researchers to study the effects of glycosylation on various biological processes. However, one of the limitations of using Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments is its potential toxicity, which can affect the viability of cells.
将来の方向性
For research include the development of new methods for the synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine, the study of its effects on various biological processes, and the development of new derivatives with improved properties.
合成法
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine involves the reaction of N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine with methyl nitrophenol in the presence of a strong acid catalyst. Enzymatic synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine involves the use of enzymes such as N-acetylhexosamine kinase and UDP-GlcNAc 2-epimerase. Microbial synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine involves the use of microorganisms such as Escherichia coli and Streptomyces lividans.
科学的研究の応用
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is in the study of glycosylation, which is the process of adding sugar molecules to proteins and lipids. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is used as a precursor for the synthesis of sialic acid, which is an essential component of glycosylation. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(hydroxymethyl)-6-(2-methyl-5-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-2-3-7(15(20)21)4-8(6)14-13-12(19)11(18)10(17)9(5-16)22-13/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDULDSITSDCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-[(2-methyl-5-nitrophenyl)amino]oxane-3,4,5-triol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide](/img/structure/B5108902.png)


![diethyl {[acetyl(allyl)amino]methyl}phosphonate](/img/structure/B5108916.png)
![5-[5-(2,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108937.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(2-thienyl)ethyl]propanamide](/img/structure/B5108950.png)
![2-propyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5108955.png)


![2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5108966.png)
![3-chloro-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5108967.png)
![3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5108974.png)
![6-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5108977.png)